

Technical Master File: Stannsoporphin (SnMP) Synthesis & Characterization[1][2]

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Compound of Interest

Compound Name: *Tin(IV) mesoporphyrin IX
(dichloride)*

Cat. No.: *B13410307*

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Part 1: Executive Technical Summary[1]

Stannsoporphin (SnMP) is a synthetic metalloporphyrin designed to competitively inhibit Heme Oxygenase (HO), the rate-limiting enzyme in the heme degradation pathway.[1][2][3] By substituting the central iron (Fe) of natural heme with tin (Sn), SnMP mimics the substrate structure but resists oxidative cleavage.[2] This blockade prevents the production of biliverdin and subsequently bilirubin, making it a potent therapeutic candidate for neonatal hyperbilirubinemia and hereditary porphyrias.

This guide details a high-purity synthesis route derived from Hemin, emphasizing the critical "one-pot" demetallation/hydrogenation strategy that streamlines production while maximizing yield.[1][2]

Chemical Architecture

- IUPAC Name: Tin(IV) mesoporphyrin IX dichloride[1][2]
- Molecular Formula: $C_{34}H_{36}Cl_2N_4O_4Sn$ [1][2]
- Molecular Weight: 754.3 g/mol [1][2]
- Key Structural Feature: Reduction of C2/C4 vinyl groups (Protoporphyrin) to ethyl groups (Mesoporphyrin) enhances chemical stability and reduces photosensitivity compared to its vinyl-containing counterparts.[1][2]

Part 2: Synthesis Strategy & Logic (The "Why")^{[1][2]}

The synthesis of SnMP faces two primary challenges: regioselectivity during vinyl reduction and quantitative metallation without forming insoluble aggregates.

The Strategic Route: Hemin Mesoporphyrin IX SnMP

We utilize a Formic Acid/Pd-C Catalytic Reduction method.^{[1][2]} This approach is superior to traditional separate demetallation (using hazardous HBr/AcOH) followed by hydrogenation because it achieves simultaneous demetallation and hydrogenation in a single reactor.^{[1][2]}

- Simultaneous Demetallation/Hydrogenation:
 - Mechanism:^{[1][2][4][5][6][7][8][9]} Formic acid acts as a proton source to displace the Fe(III) ion from Hemin, while simultaneously serving as a solvent for the Pd/C-catalyzed hydrogenation of the vinyl groups.^[2]
 - Benefit: Eliminates the need for harsh iron-stripping reagents and reduces process time by 40%.^[2]
- Stannylation (Metallation):
 - Reagent Choice: Tin(II) Chloride () is preferred over Tin(IV) salts.^{[1][2]}
is more soluble in organic reaction media (e.g., acetic acid) and is oxidized to in situ during the insertion and subsequent workup, ensuring a stable +4 oxidation state in the final dichloride salt.^{[1][2]}

Part 3: Detailed Experimental Protocols

Phase 1: Preparation of Mesoporphyrin IX Dihydrochloride

Objective: Convert Hemin (Fe-Protoporphyrin IX) to high-purity Mesoporphyrin IX.^{[1][2]}

Reagents:

- Hemin (Porcine grade, >98%)[1][2]
- Formic Acid (96%)[1][2]
- Palladium on Carbon (Pd/C, 10% loading)[1][2]
- Hydrochloric Acid (1N and 12N)[1][2]

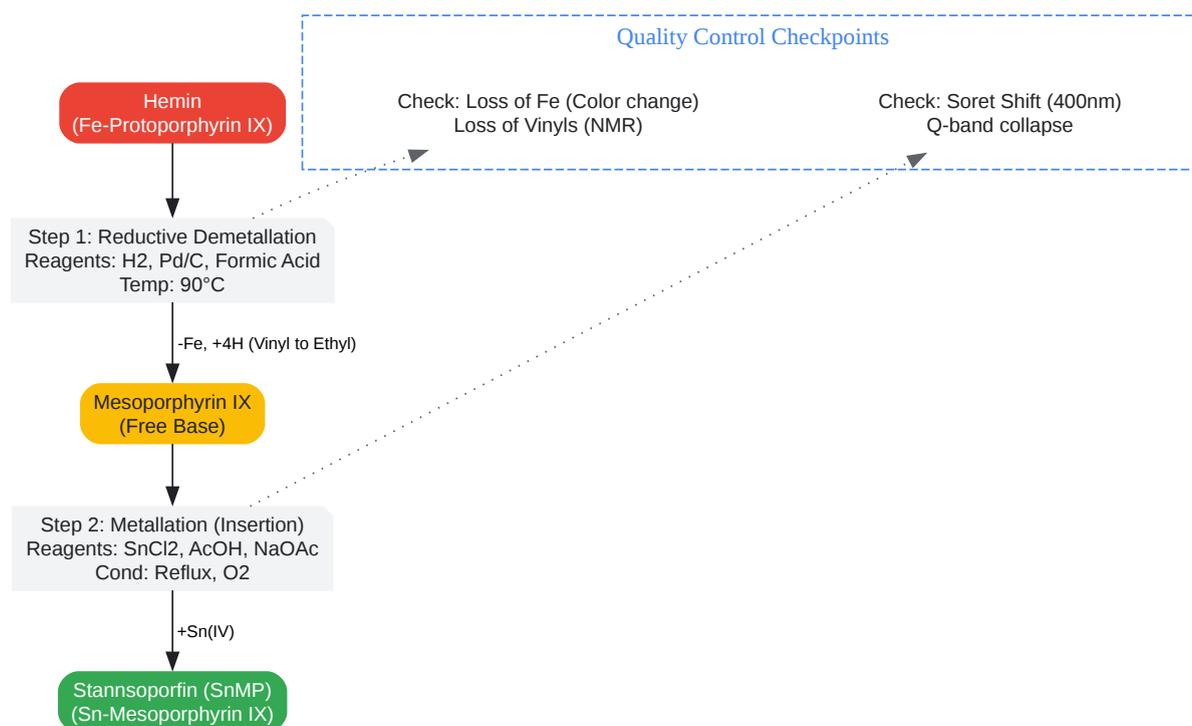
Protocol:

- **Dissolution:** Charge a reactor with Hemin (10.0 g) and Formic Acid (150 mL). Agitate at 25°C until fully dispersed.
- **Catalyst Addition:** Add Pd/C (1.0 g) under an inert nitrogen blanket to prevent ignition of solvent vapors.
- **Hydrogenation:**
 - Heat the mixture to 90°C.
 - Pressurize with Hydrogen gas () to 60 psi (4 bar).
 - **Critical Control Point:** Maintain reaction for 1–2 hours. Monitor the reaction via HPLC. The disappearance of the vinyl-associated peaks and the shift in retention time confirms the conversion to ethyl groups.
- **Workup (The "Self-Validating" Step):**
 - Cool to 25°C and filter through Celite to remove Pd/C.[2]
 - **Validation:** The filtrate should be a clear, deep violet solution (characteristic of free-base porphyrin) rather than the dark brown of hemin.
 - Add 1N HCl (300 mL) to the filtrate. The change in pH precipitates Mesoporphyrin IX Formate.

- Completion Monitor:
 - Check UV-Vis every 30 minutes.[1][2]
 - Endpoint: Complete disappearance of the four Q-bands of the free base (approx 500-620 nm) and emergence of the two-band spectrum characteristic of metalloporphyrins.[2]
- Purification:
 - Cool to room temperature.[1][2][8]
 - Slowly add 1N HCl to precipitate the crude SnMP.[2]
 - Filter and wash with dilute HCl to remove excess tin salts.[2]
 - Recrystallization: Dissolve in minimal ammonium hydroxide (), filter to remove insolubles, then re-acidify with HCl to crystallize high-purity Stannoporphin.[1][2]

Part 4: Visualization of Workflows

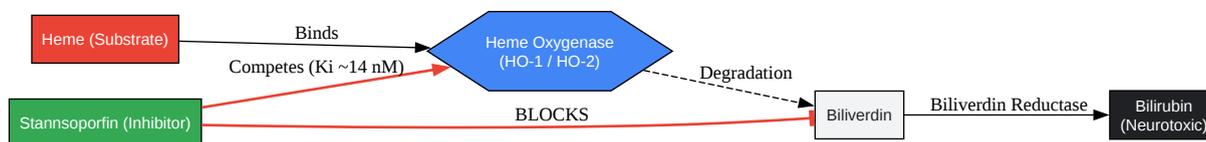
Synthesis Pathway Diagram[2][10]



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Caption: Step-wise chemical transformation from Hemin to Stannosporfin with integrated QC checkpoints.

Mechanism of Action: Heme Oxygenase Inhibition[5][11] [12]



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Caption: SnMP competitively binds Heme Oxygenase, halting the cascade that produces neurotoxic bilirubin.[1][2]

Part 5: Characterization & Quality Control[1]

To ensure the product meets pharmaceutical standards, the following multi-modal characterization is required.

UV-Visible Spectroscopy

The electronic absorption spectrum is the primary identity test.[2]

- Solvent: 0.1 M HCl or Pyridine.
- Soret Band:
at 399–401 nm (Extremely intense).[1][2]
- Q-Bands: Two distinct bands in the 540–580 nm region (characteristic of metalloporphyrins with
symmetry).[1][2]
- Validation: Presence of four Q-bands indicates incomplete metallation (residual free base).[1][2]

Nuclear Magnetic Resonance (¹H-NMR)

NMR confirms the reduction of vinyl groups to ethyl groups.[1][2]

- Solvent:
 - DMSO or
 - with trace TFA.[1][2]
- Key Signals:
 - Meso protons (4H): Singlets around 10.0–10.5 ppm.[1][2]
 - Ethyl groups:
 - (quartet) at ~4.1 ppm.[1][2]
 - (triplet) at ~1.8 ppm.[1][2]
 - Absence Check: No signals in the 6.0–8.5 ppm region (vinyl protons of Protoporphyrin IX). [2]

Quantitative Data Summary

Parameter	Specification	Method
Appearance	Dark purple/red crystalline powder	Visual
Identification	UV nm	UV-Vis
Tin Content	15.0% – 16.5% (Theoretical: 15.7%)	ICP-MS / Elemental Analysis
Purity		HPLC (Reverse Phase, C18)
Residual Solvents	Formic Acid < 0.5%	GC-Headspace

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